molecular formula C13H12N4O B11100444 Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl-

Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl-

Cat. No.: B11100444
M. Wt: 240.26 g/mol
InChI Key: ZHYMMIXLRBJREC-XNTDXEJSSA-N
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Description

Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl-: is a compound known for its unique chemical structure and properties. It is a derivative of semicarbazide, which is a derivative of urea or hydrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- typically involves the reaction of semicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is usually purified through recrystallization .

Industrial Production Methods: Industrial production of semicarbazide derivatives often involves a one-pot synthesis approach. This method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine to yield the semicarbazide .

Chemical Reactions Analysis

Types of Reactions: Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

Chemistry: In chemistry, semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been shown to interact with various biological targets, making it a valuable tool in biochemical studies .

Medicine: In medicinal chemistry, semicarbazide derivatives are explored for their potential therapeutic properties. They have been investigated for their antimicrobial, antiviral, and anticancer activities .

Industry: In the industrial sector, semicarbazide compounds are used as stabilizers in polymer production and as markers for detecting the illegal use of certain antibiotics in food products .

Mechanism of Action

The mechanism of action of semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its photochromic properties make it particularly valuable in material science and photochemistry .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

1-phenyl-3-[(E)-pyridin-4-ylmethylideneamino]urea

InChI

InChI=1S/C13H12N4O/c18-13(16-12-4-2-1-3-5-12)17-15-10-11-6-8-14-9-7-11/h1-10H,(H2,16,17,18)/b15-10+

InChI Key

ZHYMMIXLRBJREC-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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